1-(Isocyanomethyl)-1H-benzotriazole

Catalog No.
S1898746
CAS No.
87022-42-2
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isocyanomethyl)-1H-benzotriazole

CAS Number

87022-42-2

Product Name

1-(Isocyanomethyl)-1H-benzotriazole

IUPAC Name

1-(isocyanomethyl)benzotriazole

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2

InChI Key

YZTNZXMSOPEFKC-UHFFFAOYSA-N

SMILES

[C-]#[N+]CN1C2=CC=CC=C2N=N1

Canonical SMILES

[C-]#[N+]CN1C2=CC=CC=C2N=N1

The exact mass of the compound 1-(Isocyanomethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Isocyanomethyl)-1H-benzotriazole (CAS 87022-42-2), commonly known as BetMIC, is a highly functionalized, bench-stable solid isocyanide utilized extensively in multicomponent reactions and heterocycle construction. Unlike simple aliphatic isocyanides, BetMIC incorporates a benzotriazole moiety that acts as both an electron-withdrawing stabilizing group and a highly effective leaving group during cycloadditions. This dual functionality allows it to serve as a versatile 'convertible' isocyanide in Ugi and Passerini reactions, as well as a primary synthon for the CHN-C transfer required to build pyrroles, imidazoles, and oxazoles. For procurement and process chemistry, its solid state (melting point 80–84 °C) and reduced volatility offer significant handling advantages over traditional, pungent liquid isonitriles, making it a high-utility building block for pharmaceutical library generation and coordination chemistry.

Substituting BetMIC with generic isocyanides (e.g., tert-butyl or cyclohexyl isocyanide) fundamentally alters the reaction trajectory in multicomponent syntheses. Generic isocyanides form highly stable, permanent amides in Ugi reactions, creating a synthetic dead-end if the goal is to generate free amines or bioisosteric tetrazoles. BetMIC, acting as a convertible isocyanide, allows for post-condensation cleavage. Furthermore, when compared to the industry-standard TosMIC (p-Toluenesulfonylmethyl isocyanide) in van Leusen-type heterocyclizations, generic substitution fails because TosMIC and BetMIC possess distinct leaving-group kinetics and electronic properties. BetMIC provides complementary substrate scope, succeeding in specific steric environments—such as the high-yield conversion of acyclic ketones to oxazolines—where TosMIC or unfunctionalized isocyanides either underperform or fail entirely [1].

High-Yield Conversion of Acyclic Ketones to Oxazolines

BetMIC demonstrates exceptional reactivity with acyclic ketones in the presence of potassium tert-butoxide and ethanol, yielding 4-ethoxyoxazolines at 92–93% efficiency. In contrast, standard cycloalkanones yield 58–65% under identical conditions, while traditional unfunctionalized isocyanides lack the necessary leaving group to undergo this specific benzotriazole-mediated annulation. This makes BetMIC a highly efficient synthon for CHN-C transfer compared to generic isonitriles [1].

Evidence DimensionReaction yield for 4-ethoxyoxazolines from acyclic ketones
Target Compound Data92–93% yield
Comparator Or BaselineCycloalkanones (58–65% yield) and unfunctionalized isocyanides (0% for this pathway)
Quantified DifferenceUp to ~35% higher yield for acyclic substrates; exclusive mechanistic pathway
ConditionsBase-mediated reaction with potassium tert-butoxide and ethanol

Enables highly efficient, scalable procurement of oxazoline and oxazole building blocks without relying on multi-step traditional syntheses.

Complementary Substrate Scope in Pyrrole Construction vs. TosMIC

While TosMIC is the standard for isocyanide-based pyrrole synthesis, BetMIC serves as a critical complementary reagent. Upon deprotonation, BetMIC adds to electron-deficient double bonds of α,β-unsaturated ketones, esters, or nitriles, producing pyrroles in 30–92% yields. Comparative synthetic studies highlight that BetMIC and TosMIC exhibit complementary utilities, meaning BetMIC succeeds in specific electronic environments where TosMIC-mediated cyclization is suboptimal [1].

Evidence DimensionPyrrole synthesis yield and substrate compatibility
Target Compound Data30–92% yield across diverse α,β-unsaturated systems
Comparator Or BaselineTosMIC (p-Toluenesulfonylmethyl isocyanide)
Quantified DifferenceComplementary substrate scope with distinct leaving group kinetics
ConditionsBase-mediated cycloaddition with electron-deficient double bonds

Provides a necessary alternative synthon for medicinal chemists when standard TosMIC protocols fail to yield desired heterocyclic scaffolds.

Convertible Isocyanide Functionality for Bioisostere Generation

In Ugi multicomponent reactions, standard isocyanides like tert-butyl isocyanide form permanent amides. BetMIC functions as a 'convertible' isocyanide, allowing for post-condensation modifications to synthesize free α-aminomethyl tetrazoles—critical bioisosteres for carboxylic acids. This avoids the harsh, overnight deprotection conditions required by other cleavable isocyanides like amino acid-derived variants, streamlining the generation of active pharmaceutical ingredients [1].

Evidence DimensionPost-condensation cleavability and bioisostere formation
Target Compound DataEnables direct formation of free α-aminomethyl tetrazoles
Comparator Or BaselineStandard aliphatic isocyanides (e.g., t-butyl isocyanide)
Quantified DifferenceEliminates permanent amide dead-ends; avoids overnight harsh deprotection
ConditionsUgi-tetrazole multicomponent reaction followed by cleavage

Crucial for drug discovery programs requiring rapid library generation of tetrazole bioisosteres without complex deprotection bottlenecks.

Enhanced Bench Stability and Processability

Low-molecular-weight aliphatic isocyanides are typically volatile liquids notorious for severe, penetrating odors and handling hazards. BetMIC (CAS 87022-42-2) is an odorless to low-odor solid with a melting point of 80–84 °C. This physical state drastically improves processability, weighing accuracy, and storage stability at room temperature, making it significantly more suitable for large-scale procurement and routine bench use than volatile alternatives like benzyl or butyl isocyanide .

Evidence DimensionPhysical state and handling safety
Target Compound DataSolid (mp 80–84 °C), store at RT
Comparator Or BaselineStandard aliphatic isocyanides (e.g., n-butyl isocyanide, volatile liquids)
Quantified DifferenceEliminates volatility-related handling hazards and severe odor issues
ConditionsStandard laboratory storage and weighing conditions

Reduces the need for specialized ventilation and handling protocols, lowering operational friction during scale-up.

Synthesis of Tetrazole Bioisosteres via Ugi Reactions

BetMIC is highly recommended for medicinal chemistry programs focused on replacing carboxylic acid groups with tetrazole bioisosteres. Its cleavable nature allows for the rapid generation of free α-aminomethyl tetrazoles, which are crucial for developing compounds like AMPA receptor antagonists without the deprotection bottlenecks associated with standard isocyanides [1].

Complementary Pyrrole and Imidazole Library Generation

When standard van Leusen reactions using TosMIC fail due to steric or electronic mismatches, BetMIC serves as a primary alternative synthon. It is ideal for base-mediated cycloadditions with α,β-unsaturated ketones and esters to produce diverse pyrrole and imidazole libraries [1].

Efficient Production of Oxazoline and Oxazole Precursors

BetMIC is an effective choice for the direct conversion of acyclic ketones into 4-ethoxyoxazolines. This pathway leverages the distinct leaving-group ability of the benzotriazole moiety, achieving >90% yields and providing a streamlined route to complex oxazole-containing natural products and pharmaceuticals [1].

Coordination Chemistry and Polymeric Material Formulation

Beyond organic synthesis, the dual functionality of the isocyanide and benzotriazole groups makes BetMIC an excellent bridging ligand. It is procured for materials science applications to facilitate the formation of stable coordination polymers with transition metals, particularly silver(I), enhancing thermal stability and UV resistance in advanced coatings [1].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Isocyanomethyl)-1H-benzotriazole

Dates

Last modified: 08-16-2023

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